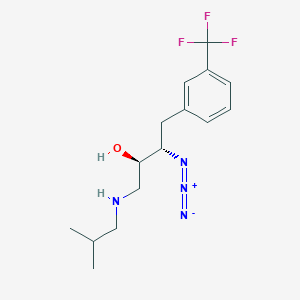
2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le bromure de 2-bromo-1-(3-hydroxypyridin-2-yl)éthanone est un composé chimique de formule moléculaire C7H7Br2NO2 et d'une masse molaire de 296,95 g/mol . Il s'agit d'un dérivé bromé de la pyridine, caractérisé par la présence à la fois de groupes fonctionnels brome et hydroxyle sur le cycle pyridine. Ce composé est souvent utilisé dans diverses réactions chimiques et a des applications en recherche scientifique.
Méthodes De Préparation
La synthèse du bromure de 2-bromo-1-(3-hydroxypyridin-2-yl)éthanone implique généralement la réaction de la 3-bromopyridine avec l'acide bromhydrique pour former l'intermédiaire bromé. Cet intermédiaire est ensuite mis en réaction avec de l'acétate de fer pour éliminer le brome et produire le composé cible . Les conditions de réaction comprennent généralement des températures contrôlées et des solvants spécifiques pour garantir que le produit souhaité est obtenu avec une pureté élevée.
Analyse Des Réactions Chimiques
Le bromure de 2-bromo-1-(3-hydroxypyridin-2-yl)éthanone subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : L'atome de brome peut être réduit pour former le composé hydrogéné correspondant.
Substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols, pour former de nouveaux dérivés.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme l'ammoniac ou les thiols. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .
Applications De Recherche Scientifique
Le bromure de 2-bromo-1-(3-hydroxypyridin-2-yl)éthanone a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme brique de base dans la synthèse de molécules organiques plus complexes.
Biologie : Il est utilisé dans l'étude de l'inhibition enzymatique et des interactions protéine-ligand.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans divers procédés industriels
Mécanisme d'action
Le mécanisme d'action du bromure de 2-bromo-1-(3-hydroxypyridin-2-yl)éthanone implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes brome et hydroxyle jouent un rôle crucial dans la liaison à ces cibles, conduisant à l'inhibition ou à l'activation de voies biochimiques spécifiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Le bromure de 2-bromo-1-(3-hydroxypyridin-2-yl)éthanone peut être comparé à d'autres composés similaires, tels que :
Bromure de 2-bromo-1-(3-chloropyridin-2-yl)éthanone : Ce composé a un atome de chlore au lieu d'un groupe hydroxyle, ce qui affecte sa réactivité et ses applications.
Bromure de 2-bromo-1-(6-bromopyridin-2-yl)éthanone :
1-(3-Bromopyridin-2-yl)éthanone : Ce composé est dépourvu du groupe hydroxyle, ce qui le rend moins réactif dans certains types de réactions chimiques.
Ces comparaisons mettent en évidence les caractéristiques uniques du bromure de 2-bromo-1-(3-hydroxypyridin-2-yl)éthanone, telles que la présence à la fois de groupes brome et hydroxyle, qui contribuent à sa réactivité et à ses applications distinctes.
Propriétés
Numéro CAS |
1184916-68-4 |
|---|---|
Formule moléculaire |
C7H7Br2NO2 |
Poids moléculaire |
296.94 g/mol |
Nom IUPAC |
2-bromo-1-(3-hydroxypyridin-2-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C7H6BrNO2.BrH/c8-4-6(11)7-5(10)2-1-3-9-7;/h1-3,10H,4H2;1H |
Clé InChI |
PYULZHVEFUOREU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C(=O)CBr)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{(Z)-6-[(1R,2R,3R,5S)-2-((Phenylsulfonyl)methyl)-3,5-bis-(triethylsilyloxy)cyclopentyl]hex-4-enyl}-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B11833412.png)

![(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11833426.png)


![[(4'aR,7'aS)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanol](/img/structure/B11833434.png)
![N-methyl-1-[4-[(2Z)-2-(2-phenylsulfanylethylidene)hydrazinyl]phenyl]methanesulfonamide](/img/structure/B11833442.png)

![[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine](/img/structure/B11833465.png)



![9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B11833488.png)

